molecular formula C12H19N5O2 B2554116 N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-49-1

N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2554116
CAS RN: 869072-49-1
M. Wt: 265.317
InChI Key: BFCDMIPMIHAUAR-UHFFFAOYSA-N
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Description

“N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological and pharmacological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions, including condensation, chlorination, and nucleophilic substitution . The structure of the synthesized compounds is usually confirmed by 1H and 13C NMR spectrometry .


Molecular Structure Analysis

The molecular structure of “N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic scaffold associated with a broad range of biological and pharmacological activities .

Scientific Research Applications

These applications highlight the versatility of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and underscore its significance in drug discovery and biomedical research . Researchers continue to explore its multifaceted properties, paving the way for exciting advancements in various scientific fields. If you’d like more detailed information on any specific application, feel free to ask! 😊

Future Directions

The future directions for the study of “N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological and pharmacological activities, as well as the development of new synthesis methods . Additionally, their potential as therapeutic agents could be explored further through in vitro and in vivo studies.

Mechanism of Action

Target of Action

N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has been studied for its potential antimicrobial properties . The primary targets of this compound are believed to be certain enzymes, such as acetyl-CoA carboxylase , which play crucial roles in various biochemical processes in the cell.

Mode of Action

The interaction of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its targets involves binding to the active sites of these enzymes, potentially inhibiting their function . This interaction can result in changes to the normal functioning of the cell, leading to the antimicrobial effects observed.

Biochemical Pathways

Upon interaction with its targets, N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can affect various biochemical pathways. For instance, the inhibition of acetyl-CoA carboxylase can disrupt fatty acid synthesis, a critical process for the survival and growth of microorganisms .

Result of Action

The molecular and cellular effects of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action are primarily related to its antimicrobial activity. By inhibiting key enzymes, it can disrupt essential cellular processes in microorganisms, potentially leading to their death .

properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-4-18-10(19-5-2)7-13-11-9-6-16-17(3)12(9)15-8-14-11/h6,8,10H,4-5,7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCDMIPMIHAUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=C2C=NN(C2=NC=N1)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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